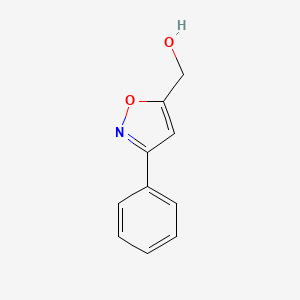

(3-Phenyl-5-isoxazolyl)methanol

描述

Overview of Isoxazole (B147169) Heterocycles as Synthetic Scaffolds

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. mdpi.comyoutube.com This unique arrangement of heteroatoms imparts a distinct electronic and chemical character, making the isoxazole ring a valuable and versatile scaffold in organic synthesis. researchgate.net The presence of the nitrogen-oxygen bond makes the ring susceptible to cleavage, which allows for its use as a masked functionality, revealing other functional groups under specific reaction conditions. mdpi.com

The isoxazole moiety is a key pharmacophore, a structural unit responsible for a molecule's biological activity, and is found in numerous therapeutic agents. researchgate.netnih.gov Its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.govrsc.org The ability to readily synthesize and functionalize the isoxazole ring has led to its widespread use in the development of new therapeutic agents and other functional materials. researchgate.netrsc.org

The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method allows for the construction of the isoxazole ring with a high degree of regioselectivity. Other synthetic strategies include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds and the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. youtube.comnih.gov The development of metal-free synthetic routes is also an area of active research, aiming for more environmentally friendly processes. nih.gov

Importance of Hydroxymethyl-Substituted Isoxazoles in Organic Synthesis

Hydroxymethyl-substituted isoxazoles, which feature a -CH₂OH group attached to the isoxazole ring, are particularly important intermediates in organic synthesis. researchgate.net The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the further elaboration of the isoxazole scaffold. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions.

The presence of the hydroxymethyl group enhances the synthetic utility of isoxazoles, enabling their incorporation into larger and more complex molecular architectures. These compounds serve as valuable building blocks for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Contextualization of (3-Phenyl-5-isoxazolyl)methanol within the Isoxazole Compound Class

This compound is a specific example of a hydroxymethyl-substituted isoxazole. It features a phenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. This particular arrangement of substituents gives the molecule its distinct chemical properties and reactivity. The synthesis of this compound and its derivatives has been reported through various methods, including one-pot procedures under ultrasound irradiation. eurekaselect.com

The crystal structure of this compound has been determined, revealing a dihedral angle of 25.82 (3)° between the isoxazole and phenyl rings. nih.govnih.gov In the solid state, molecules are linked by intermolecular O-H···O hydrogen bonds, forming ribbon-like structures. nih.govnih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol sigmaaldrich.com |

| Appearance | Pale yellow solid nih.gov |

| Melting Point | 325–326 K nih.gov |

| SMILES String | OCc1cc(no1)-c2ccccc2 sigmaaldrich.com |

| InChI Key | CITYOBPAADIHAD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITYOBPAADIHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376947 | |

| Record name | (3-phenyl-5-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-12-2 | |

| Record name | (3-phenyl-5-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)-3-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenyl 5 Isoxazolyl Methanol and Its Derivatives

One-Pot Synthetic Strategies

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For (3-Phenyl-5-isoxazolyl)methanol and related isoxazoles, several effective one-pot strategies have been developed, leveraging different activation methods and starting materials.

Ultrasound-Assisted Cycloaddition Reactions

The application of ultrasonic irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govksu.edu.sa An efficient, one-pot procedure for synthesizing this compound derivatives has been developed using this technique. eurekaselect.com This method typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and an alkyne. eurekaselect.commdpi.com

The process capitalizes on the ability of ultrasound to enhance mass transfer and activate the reacting species. mdpi.comresearchgate.net For instance, benzaldehyde can be converted to benzaldoxime (B1666162) using hydroxylamine (B1172632) hydrochloride; the subsequent addition of an oxidizing agent like sodium hypochlorite or N-chlorosuccinimide generates benzonitrile oxide. nih.govbiolmolchem.com This highly reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as propargyl alcohol, to yield the target this compound. biolmolchem.com The use of ultrasound in this multi-step, one-pot synthesis has been shown to produce moderate to excellent yields with facile operation. eurekaselect.com

Research has shown that ultrasound irradiation can significantly improve reaction efficiency compared to conventional stirring methods, reducing side reactions and promoting cleaner transformations. mdpi.compreprints.org This green chemistry approach often utilizes environmentally benign solvents like water or ethanol-water mixtures, further enhancing its appeal. mdpi.comnih.gov

Table 1: Examples of Ultrasound-Assisted Isoxazole (B147169) Synthesis

| Aldehyde/Oxime | Dipolarophile | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | Propargyl alcohol | Sodium hypochlorite, Pyridine | (3-para-tolyl-isoxazol-5-yl)methanol | High | biolmolchem.com |

| Aromatic Aldehydes | Alkenes | TCCA, EtOH/H₂O, Sonication | Sulfonamides-Isoxazolines Hybrids | Not specified | nih.gov |

| Aldehydes | Olefin/Alkyne | KI/Oxone, Water, Sonication | N-saccharin isoxazole/isoxazoline | 65-95% | mdpi.compreprints.org |

| Benzaldehyde | Propargyl alcohol | Not specified | (3-Phenylisoxazol-5-yl)methanol | Moderate to Excellent | eurekaselect.com |

Condensation-Based Approaches from Propargylic Alcohols

Propargylic alcohols are versatile building blocks for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net One prominent one-pot strategy involves the p-toluenesulfonic acid (p-TSA)-catalyzed N-propargylation of protected hydroxylamines, followed by a tetrabutylammonium fluoride (TBAF)-mediated detosylative 5-endo-dig cyclization. researchgate.netnih.gov This method has been successfully applied to a variety of 1-aryl propargylic alcohols to produce the corresponding isoxazoles in good yields. researchgate.net

Another innovative approach begins with an electrophilic-intercepted Meyer-Schuster rearrangement of a propargyl alcohol. researchgate.net This reaction, when conducted with N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine hydrochloride, generates an α-iodo enone/enal in situ. This intermediate then undergoes intermolecular cyclocondensation with the hydroxylamine to afford 3,5-disubstituted isoxazoles regioselectively. researchgate.net This method is effective for both primary and secondary propargylic alcohols. researchgate.net

Cyclization of Hydroxylamine with 1,3-Bielectrophiles

The reaction of hydroxylamine with 1,3-bielectrophiles, particularly 1,3-dicarbonyl compounds, is a foundational and widely used method for constructing the isoxazole ring, often referred to as the Claisen isoxazole synthesis. nih.govyoutube.comresearchgate.net The mechanism involves an initial condensation of the amine group of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. youtube.commisuratau.edu.ly Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to cyclization and eventual dehydration to form the aromatic isoxazole ring. youtube.com

This approach is highly effective for synthesizing 3,5-disubstituted isoxazoles. misuratau.edu.ly However, when unsymmetrical 1,3-dicarbonyl compounds like β-keto esters are used, the reaction can sometimes yield a mixture of regioisomers, including the corresponding 5-isoxazolone as a major byproduct. acs.orgnih.gov To overcome this, methodologies using N,O-diBoc-protected β-keto hydroxamic acids have been developed, which cyclize cleanly to 5-substituted 3-isoxazolols without byproduct formation. acs.orgnih.gov The reaction is versatile and can be applied to various 1,3-dicarbonyl precursors to access a wide range of isoxazole derivatives.

Regioselective Synthesis of Isoxazole Scaffolds

Regioselectivity is a critical aspect of isoxazole synthesis, particularly when using unsymmetrical precursors, as it dictates the final substitution pattern on the heterocyclic ring. The development of methodologies that provide precise control over the placement of substituents is essential for creating specific target molecules like this compound.

Strategies for Controlled Substitution Patterns on the Isoxazole Ring

Several strategies have been devised to achieve high regioselectivity in isoxazole synthesis. One effective method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones. organic-chemistry.orgacs.org This one-pot synthesis proceeds under mild conditions and yields 3-substituted or 3,5-disubstituted isoxazoles with high regioselectivity, avoiding the formation of other isomers. organic-chemistry.orgacs.org The tosyl moiety is believed to enhance the nucleophilicity and facilitate a regioselective conjugate addition, which is a key step in the reaction pathway. organic-chemistry.org

Another powerful approach utilizes β-enamino diketones as precursors. nih.govrsc.org The cyclocondensation of these substrates with hydroxylamine allows for excellent control over the regiochemical outcome by modifying the reaction conditions or the substrate structure. nih.govrsc.org This has enabled the selective synthesis of four different series of regioisomeric isoxazoles. nih.gov Furthermore, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes provides a reliable route to 3,5-disubstituted 4-halo(seleno)isoxazoles, which can be further modified. organic-chemistry.org This method avoids the harsh conditions and poor regioselectivity associated with some traditional syntheses. organic-chemistry.org

Influence of Reaction Conditions on Regioselectivity

Reaction conditions play a pivotal role in directing the regiochemical outcome of isoxazole formation. The choice of solvent, base, catalyst, and temperature can significantly influence which regioisomer is formed preferentially. nih.govresearchgate.net

In the cyclocondensation of β-enamino diketones with hydroxylamine, regiocontrol can be achieved by carefully selecting these parameters. nih.govrsc.org For example, the use of the Lewis acid boron trifluoride (BF₃) as a carbonyl activator in acetonitrile (MeCN) with pyridine at room temperature was found to produce a 3,5-disubstituted 4-formyl-isoxazole with high regioselectivity (90%). rsc.org The amount of Lewis acid and the choice of solvent were both critical factors in achieving this outcome. rsc.org

The electronic nature of substituents on the starting materials can also have an effect. rsc.org For β-enamino diketones, substrates with electron-withdrawing groups tend to provide higher regioselectivity compared to those with strong electron-donating groups. rsc.org In other systems, such as the reaction of α-bromoenones with hydroxylamine, the choice of base has been shown to be the controlling factor in the regiospecific synthesis of isomeric isoxazoles. researchgate.net These findings underscore the importance of optimizing reaction conditions to achieve the desired substitution pattern on the isoxazole scaffold.

Table 2: Influence of Reaction Conditions on Regioselectivity for Isoxazole Synthesis from a β-Enamino Diketone

| Entry | Lewis Acid (equiv.) | Solvent | Additive | Regioselectivity (Product A : Product B) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | BF₃ (0.5) | MeCN | Pyridine | 50:50 | 70 | rsc.org |

| 2 | BF₃ (1.0) | MeCN | Pyridine | 75:25 | 75 | rsc.org |

| 3 | BF₃ (2.0) | MeCN | Pyridine | 90:10 | 79 | rsc.org |

| 4 | BF₃ (3.0) | MeCN | Pyridine | 85:15 | 72 | rsc.org |

| 5 | BF₃ (2.0) | EtOH | Pyridine | 60:40 | 65 | rsc.org |

Stereoselective Approaches to Isoxazole Alcohols and Related Systems

The generation of specific stereoisomers of isoxazole-containing alcohols is a critical challenge in synthetic chemistry. Achieving stereocontrol allows for the precise three-dimensional arrangement of atoms, which is often essential for biological activity. Methodologies in this area focus on either building the chiral centers during the formation of the heterocyclic core or introducing them through subsequent stereocontrolled functionalization.

The asymmetric synthesis of isoxazolidines serves as a foundational strategy for producing chiral isoxazole-containing molecules. Isoxazolidines are saturated precursors that can be subsequently oxidized or modified to yield the desired isoxazole or isoxazoline systems.

A key approach involves the 1,3-dipolar cycloaddition of nitrones with alkenes. The stereochemical outcome of this reaction can be controlled by using chiral catalysts or chiral auxiliaries attached to either the nitrone or the alkene. For instance, chiral magnesium phosphate catalysts have been successfully employed in the enantioselective synthesis of related 1,3-oxazolidines, proceeding through hemiaminal intermediates. nih.gov This type of catalysis provides a pathway to chiral heterocyclic products in high yields and with excellent enantioselectivity. nih.gov

Another strategy is the diastereoselective intramolecular cyclization of unsaturated aldehydes, which can proceed via an oxazolidine intermediate to create specific stereogenic centers. nih.gov While demonstrated for tetrahydroisoquinolines, the principle of using an existing stereocenter to direct the formation of another is broadly applicable in heterocyclic synthesis. nih.gov Chiral isoxazolidines are valuable intermediates as they can be converted into a variety of functionalized acyclic compounds, including γ-amino alcohols, which are important structural motifs. lifechemicals.com

The table below summarizes selected methods for the asymmetric construction of isoxazolidine and related heterocyclic intermediates.

| Method | Catalyst/Auxiliary | Key Transformation | Outcome |

| Enantioselective Cyclization | Chiral Magnesium Phosphate | Enantioselective addition of alcohols to imines followed by intramolecular cyclization | High yield and excellent enantioselectivity for 1,3-oxazolidines nih.gov |

| Diastereoselective Cyclization | Mercury(II) or Cationic Rhodium Complex | Intramolecular cyclization of unsaturated aldehydes via oxazolidine intermediates | Creation of C-3 substituted tetrahydroisoquinolines with stereocontrol nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Catalysts/Auxiliaries | Cycloaddition of nitrones and alkenes | Asymmetric formation of the isoxazolidine ring system |

Achieving stereocontrol during the introduction of a hydroxyl group or other functionalities onto a pre-existing isoxazole or dihydroisoxazole ring is a powerful and direct method for synthesizing chiral isoxazole alcohols.

One highly effective method is the hydroboration-oxidation of 2,3-dihydroisoxazoles. This reaction has been shown to be highly regio- and trans-stereoselective, yielding C-3/4-trans isomers of 3-substituted isoxazolidin-4-ols. researchgate.net Furthermore, the stereochemistry at the C-4 position bearing the alcohol can be inverted through a consecutive oxidation/reduction sequence, using reagents like Dess-Martin periodinane followed by L-selectride, providing access to the C-3/4-cis isomers. researchgate.net This dual approach allows for comprehensive control over the relative stereochemistry of the resulting amino alcohol precursor. researchgate.net

Direct hydroxylation of dihydroisoxazoles can also be accomplished using N-sulfonyloxaziridines, providing another route to hydroxylated isoxazole systems. acs.org Additionally, functionalized, resonance-stabilized isoxazole carbanions can react stereoselectively with chiral epoxides. nih.gov For example, the reaction of a lithiated alkyl isoxazole with (R)-styrene oxide proceeds with complete inversion of configuration at the benzylic carbon to produce the corresponding (S)-alcohol, demonstrating excellent stereocontrol in the functionalization step. nih.gov

The strategic placement of substituents on the isoxazole moiety can also direct stereochemical outcomes in subsequent transformations, such as in the isoxazole-directed pinacol rearrangement, which provides a stereocontrolled pathway to creating angular stereogenic centers. nih.gov

The following table details representative stereocontrolled functionalization reactions.

| Reaction | Substrate | Reagents | Key Feature | Product |

| Hydroboration-Oxidation | 2,3-Dihydroisoxazole | 1. Borane complex 2. H₂O₂, base | High regio- and trans-stereoselectivity | trans-Isoxazolidin-4-ol researchgate.net |

| Stereochemical Inversion | trans-Isoxazolidin-4-ol | 1. Dess-Martin periodinane 2. L-selectride | Inversion of C-3/4 relative configuration | cis-Isoxazolidin-4-ol researchgate.net |

| Epoxide Ring-Opening | Lithiated Alkyl Isoxazole | Chiral Epoxide (e.g., (R)-styrene oxide) | Stereospecific Sₙ2 attack with 100% inversion | Chiral secondary alcohol nih.gov |

| Asymmetric Hydroxylation | Dihydroisoxazole | N-sulfonyloxaziridine | Direct introduction of a hydroxyl group | Hydroxylated isoxazoline acs.org |

Catalytic Systems in Isoxazole Synthesis

Catalysis is central to the modern synthesis of isoxazoles, offering routes that are more efficient, selective, and environmentally benign than classical methods. The most common and versatile approach to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Catalytic systems, spanning transition metals, organocatalysts, and novel media like ionic liquids, have been developed to facilitate this and other transformations.

Transition metals are widely used to catalyze the synthesis of isoxazoles, primarily by facilitating the [3+2] cycloaddition reaction. These metals can lower activation energies, control regioselectivity, and enable reactions under mild conditions.

Copper(I) : Copper(I) catalysts are among the most employed for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. nih.govrsc.org The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and similar principles apply to the reaction of nitrile oxides with terminal alkynes. researchgate.net Copper catalysis often leads to high yields and excellent regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. nih.gov

Palladium : Palladium catalysts are utilized in multi-step, one-pot sequences. For example, a Pd-catalyzed Sonogashira coupling of an acid chloride with a terminal alkyne can be followed by a 1,3-dipolar cycloaddition with a nitrile oxide to generate isoxazoles in good yields. nih.gov Palladium is also key in four-component coupling reactions involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to form the isoxazole ring. organic-chemistry.org

Gold/Silver : Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions. organic-chemistry.org Silver salts are often used as co-catalysts with gold to enhance catalytic activity. organic-chemistry.org

Other Metals : Ruthenium(II) catalysts have also been developed for [3+2] cycloaddition reactions, sometimes offering complementary regioselectivity to copper catalysts, allowing for the synthesis of 3,4-disubstituted isoxazoles. nih.govmdpi.com Iron(III) nitrate has been used as an inexpensive and eco-friendly reagent for the synthesis of isoxazoles from alkynes. acs.org

| Metal Catalyst | Reaction Type | Substrates | Advantage |

| Copper(I) | [3+2] Cycloaddition | Nitrile Oxide, Alkyne | High efficiency, excellent regioselectivity for 3,5-isomers nih.govrsc.org |

| Palladium | Multi-component Coupling | Alkyne, Hydroxylamine, CO, Aryl Iodide | One-pot synthesis of complex isoxazoles organic-chemistry.org |

| Gold(III) / Silver(I) | Cycloisomerization | α,β-Acetylenic Oxime | Mild conditions, high yields organic-chemistry.org |

| Ruthenium(II) | [3+2] Cycloaddition | Nitrile Oxide, Alkyne | Access to 3,4-disubstituted isoxazoles nih.govmdpi.com |

Concerns about the cost, toxicity, and environmental impact of residual metals in final products have driven the development of metal-free and organocatalytic synthetic routes to isoxazoles. rsc.org These methods offer greener alternatives without compromising efficiency. nih.govrsc.org

A common metal-free strategy involves the in situ generation of nitrile oxides from aldoximes using a mild base and an oxidant, followed by their reaction with an alkyne. nih.gov Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in promoting these reactions. nih.govrsc.org For instance, a one-pot cascade reaction between an aromatic aldehyde and ethyl nitroacetate using DABCO as a catalyst in water under ultrasonication provides a green route to polysubstituted isoxazoles. nih.gov

Hypervalent iodine compounds serve as efficient, metal-free reagents for catalyzing the intramolecular oxidative cycloaddition of alkene-tethered aldoximes to yield polycyclic isoxazole derivatives. mdpi.com Additionally, organocatalytic approaches have been designed for the [3+2] cycloaddition of β-functionalized ketones with nitrile oxides to obtain 3,4,5-trisubstituted isoxazoles, a substitution pattern that can be challenging to achieve otherwise. globethesis.com

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. nih.govscielo.br

In isoxazole synthesis, ILs can function as both the reaction medium and the catalyst. Acidic ionic liquids have been used to catalyze multicomponent reactions to produce isoxazol-5(4H)-ones with yields up to 96%. scielo.br Functionalized ILs, such as the reusable [C8DABCO][OH], have been employed for the one-pot, metal-free synthesis of isoxazoles directly from aldehydes at room temperature. researchgate.net The use of ILs can simplify product isolation and allow for the recycling of the catalytic system, aligning with the principles of green chemistry. nih.govscielo.br The tunability of the cation and anion of the IL allows for the optimization of the reaction conditions to achieve higher yields and selectivity. nih.gov

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is a significant area of contemporary research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthetic routes for isoxazole derivatives often involve hazardous solvents, harsh reaction conditions, and long reaction times. mdpi.compreprints.org In contrast, green methodologies focus on the use of eco-friendly solvents, solvent-free conditions, and energy-efficient technologies to create more sustainable synthetic pathways.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry involves minimizing or eliminating the use of volatile and toxic organic solvents. Research has demonstrated the feasibility of synthesizing isoxazole derivatives under solvent-free conditions or in environmentally benign solvents like water.

One approach involves the use of trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant for the in-situ conversion of aldehydes to nitrile oxides, a key step in isoxazole synthesis. nih.gov This method can be performed under ultrasonic activation in a green solvent system like an ethanol-water mixture. nih.gov Another strategy employs sodium hypochlorite for the cyclization process to obtain isoxazole derivatives, which is an environmentally friendly option. biolmolchem.combiolmolchem.com

Furthermore, multicomponent reactions conducted in water, a safe and environmentally friendly medium, have been developed. For instance, the synthesis of novel 3,5-disubstituted isoxazole-sulfonamides has been achieved in water under ultrasound irradiation, using safe reagents. researchgate.net The use of aqueous solutions of catalysts like itaconic acid, which can be reused for multiple cycles without losing activity, further enhances the green credentials of these synthetic routes. mdpi.com

The table below summarizes examples of environmentally benign reaction conditions for the synthesis of isoxazole derivatives.

| Precursors | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Aldehydes, Hydroxylamine hydrochloride, Alkene | Trichloroisocyanuric acid (TCCA) | EtOH-water | Ultrasound | Sulfonamides-isoxazolines hybrids | Good to Excellent | nih.gov |

| 4-methylbenzaldehyde, Hydroxylamine hydrochloride, Propargyl alcohol | Sodium hypochlorite, Pyridine | Pyridine | Not specified | (3-para-tolyl-isoxazol-5-yl) methanol (B129727) | High | biolmolchem.combiolmolchem.com |

| Saccharin, Propargyl bromide, Aldehyde, Hydroxylamine hydrochloride, Primary amine | CaCl2/K2CO3 | Water | Ultrasound | Isoxazole-secondary sulfonamides | 75-96 | researchgate.net |

| Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | Itaconic acid | Water | Ultrasound (50 °C, 15 min) | 4H-isoxazol-5-ones derivatives | 95 | mdpi.com |

Energy-Efficient Synthetic Methods (e.g., Ultrasound, Microwave)

To reduce the energy consumption associated with chemical synthesis, researchers have turned to alternative energy sources such as ultrasound and microwave irradiation. These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comsemanticscholar.orgabap.co.in

Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful tool for the green synthesis of isoxazole-based molecules. mdpi.compreprints.org Ultrasonic irradiation enhances reaction efficiency, reduces energy consumption, and improves yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.compreprints.org This method has been successfully applied to a one-pot synthesis of (3-Phenylisoxazol-5-yl)methanol derivatives, offering high yields, simple operation, and significantly shorter reaction times. eurekaselect.com

Studies have shown that ultrasound-assisted multicomponent reactions are particularly effective for sustainable heterocyclic synthesis. mdpi.com For example, a one-pot, five-component strategy using a CaCl2/K2CO3 catalytic system in water under ultrasound activation allows for the rapid synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. researchgate.net Comparison studies confirm that sonication leads to cleaner transformations, higher yields (72–89%), and much faster reactions (20-28 minutes) compared to conventional magnetic stirring. researchgate.net

The following table presents a comparison of ultrasound-assisted synthesis with conventional methods for isoxazole derivatives.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 100 | 3 h | 90 | mdpi.com |

| Ultrasound-Assisted | 50 | 15 min | 95 | mdpi.com |

| Conventional Heating | Not specified | 70-90 min | 66-79 | preprints.org |

| Ultrasound-Assisted | 50 | 25-60 min | 82-96 | preprints.org |

Microwave-Assisted Synthesis

Microwave irradiation is another energy-efficient method that has gained significant attention in organic synthesis. semanticscholar.org It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields and selectivity. semanticscholar.orgabap.co.innih.gov This technique is considered a green protocol as it offers numerous benefits over conventional heating. abap.co.in

Microwave-assisted synthesis has been successfully employed for the preparation of various isoxazole derivatives. zenodo.org For instance, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives was achieved in just 2.5 minutes under microwave irradiation, a significant improvement over traditional methods. zenodo.org Similarly, other studies report the synthesis of novel isoxazole derivatives in 10-15 minutes. abap.co.in The efficiency of microwave-assisted synthesis is highlighted by comparisons showing that reactions requiring several hours conventionally can be completed in seconds to minutes with higher yields. nih.gov

The table below showcases the efficiency of microwave-assisted synthesis for isoxazole derivatives compared to conventional heating.

| Reactants | Method | Power (W) / Temp (°C) | Time | Yield (%) | Reference |

| 1,3-propanediones, Hydroxylamine hydrochloride | Microwave | 680 W | 2.5 min | 72 | zenodo.org |

| Chalcones, Hydroxylamine hydrochloride | Microwave | 210 W | 10-15 min | High | abap.co.in |

| Various precursors for 1,2,4-triazoles | Conventional | Not specified | Several hours | Not specified | nih.gov |

| Various precursors for 1,2,4-triazoles | Microwave | Not specified | 33-90 sec | 82 | nih.gov |

| Various precursors for 1,2,4-triazoles | Conventional | Not specified | 290 min | 78 | nih.gov |

| Various precursors for 1,2,4-triazoles | Microwave | Not specified | 10-25 min | 97 | nih.gov |

Reactivity and Chemical Transformations of 3 Phenyl 5 Isoxazolyl Methanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group (-CH₂OH) attached to the C5 position of the isoxazole (B147169) ring is a key site for various functional group interconversions.

The hydroxyl group of (3-Phenyl-5-isoxazolyl)methanol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters under mild conditions.

Etherification can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Additionally, the hydroxyl group can be used as a nucleophile to be added to other molecules; for example, a related compound, 3-[(R)-substituted phenyl]-isoxazole-5-methanol, has been added to the 4-position of a quinazoline (B50416) core. nanobioletters.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| Esterification | This compound | Acetic Anhydride | (3-Phenyl-5-isoxazolyl)methyl acetate |

| Etherification | This compound | Sodium Hydride, then Methyl Iodide | 5-(Methoxymethyl)-3-phenylisoxazole |

Oxidation and Reduction of the Methanol (B129727) Moiety

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), selectively oxidizes the alcohol to (3-Phenyl-5-isoxazolyl)carbaldehyde. nanobioletters.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of 3-Phenylisoxazole-5-carboxylic acid.

The reduction of the methanol group itself is not a common transformation. However, the reduction of the isoxazole ring, as discussed later, is a significant reaction pathway.

Table 2: Oxidation Reactions of the Methanol Group

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | (3-Phenyl-5-isoxazolyl)carbaldehyde | Aldehyde |

| Manganese Dioxide (MnO₂) | (3-Phenyl-5-isoxazolyl)carbaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 3-Phenylisoxazole-5-carboxylic acid | Carboxylic Acid |

Substitution Reactions at the Benzylic Carbon

The carbon atom of the methanol group is adjacent to the aromatic isoxazole ring, giving it benzylic-like reactivity. This facilitates nucleophilic substitution reactions, particularly of the Sₙ2 type. For these reactions to occur, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by reaction with a hydrohalic acid, such as HBr or HCl, or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, heating this compound with sodium bromide and sulfuric acid can produce 5-(bromomethyl)-3-phenylisoxazole. odinity.com

Table 3: Nucleophilic Substitution at the Benzylic Carbon

| Reagent | Leaving Group | Product |

|---|---|---|

| HBr / H₂SO₄ | -OH₂⁺ | 5-(Bromomethyl)-3-phenylisoxazole |

| Thionyl Chloride (SOCl₂) | -OS(O)Cl | 5-(Chloromethyl)-3-phenylisoxazole |

Reactivity of the Isoxazole Ring System

The isoxazole ring itself is a reactive entity, susceptible to ring-opening reactions and electrophilic substitution, which greatly expands the synthetic utility of this compound.

One of the most synthetically valuable transformations of isoxazoles is the reductive cleavage of the N-O bond. This bond is the weakest in the ring and can be broken under various reducing conditions, most commonly catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) or with sodium in liquid ammonia (B1221849).

This ring-opening reaction initially yields an enaminone intermediate, which can be further transformed into other important chemical scaffolds:

β-Hydroxy Ketones : Mild acidic hydrolysis of the enaminone intermediate leads to the formation of a β-hydroxy ketone. In the case of this compound, this would result in a 1-phenyl-1,4-dihydroxy-butan-2-one derivative after hydrolysis.

γ-Amino Alcohols : If the reduction is carried out more exhaustively, both the N-O bond and the imine/enamine intermediate are reduced, directly yielding a γ-amino alcohol. researchgate.netnih.govrsc.org This transformation is significant as the γ-amino alcohol motif is present in numerous biologically active compounds. nih.govrsc.org

Table 4: Derivatization via Isoxazole Ring-Opening

| Reaction Condition | Intermediate Scaffold | Final Product Scaffold |

|---|

Functionalization at C4 Position of the Isoxazole Ring

The C4 position of the isoxazole ring is nucleophilic and can undergo electrophilic substitution reactions. The outcome of reactions on the isoxazole ring can depend on the substitution pattern. For isoxazoles lacking a substituent at the C4 position, such as 5-phenylisoxazole, electrophilic attack can occur at this site. Research has shown that treating such isoxazoles with an electrophilic fluorinating agent like Selectfluor® results in electrophilic aromatic fluorination at the C4 position. researchgate.net This method provides a route to 4-halo-substituted isoxazoles, which are themselves versatile intermediates for further chemical synthesis.

Table 5: Electrophilic Substitution at the C4 Position

| Substrate | Reagent | Product |

|---|---|---|

| 5-Phenylisoxazole | Selectfluor® | 4-Fluoro-5-phenylisoxazole researchgate.net |

Transformation Pathways and Rearrangements

The isoxazole ring is known to undergo a variety of transformation and rearrangement reactions, often initiated by heat, light, or chemical reagents. These reactions typically involve the cleavage of the weak N-O bond.

Mechanistic Studies of Isoxazole Ring Transformations

The transformation of the isoxazole ring is a subject of ongoing research, with several mechanistic pathways elucidated.

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo rearrangement to form oxazoles. This transformation is believed to proceed through the initial homolytic cleavage of the N-O bond to form a diradical intermediate, which then rearranges to a 2H-azirine. Subsequent ring-opening and re-cyclization lead to the oxazole (B20620) product. rsc.orgnsf.govrsc.org The specific pathway can be influenced by the substitution pattern of the isoxazole.

Thermal Rearrangements: Thermal decomposition of isoxazoles can lead to a variety of products depending on the substituents and conditions. For example, the thermal rearrangement of certain isoxazolo[2,3-a]-pyridinium salts has been shown to yield furo[3,2-b]pyridin-2-ones, suggesting the involvement of a ketene (B1206846) intermediate formed by the cleavage of the isoxazole ring. researchgate.net

Base-Catalyzed Rearrangements: Isoxazoles can undergo rearrangements under basic conditions. A notable example is the Boulton–Katritzky rearrangement, where an isoxazole with an appropriate side chain can rearrange to a different heterocyclic system. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted rearrangement to form 3-hydroxy-2-(2-aryl rsc.orgnsf.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org

Ring-Opening Reactions: The isoxazole ring can be opened by various reagents. For example, treatment with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding α-fluorocyanoketones. rsc.org This reaction is initiated by an electrophilic attack on the isoxazole, followed by N–O bond cleavage. Nucleophilic attack can also lead to ring-opening, as seen in the metabolic ring-opening of the anti-inflammatory drug leflunomide, which proceeds via deprotonation at the C3-position. nih.gov

Domino and Cascade Reactions Incorporating the this compound Moiety

The reactivity of the isoxazole ring makes it a valuable component in domino and cascade reactions, allowing for the rapid construction of complex molecular architectures. While specific examples involving this compound are not extensively documented, the principles can be inferred from related systems.

An electrochemical four-component domino reaction has been developed for the assembly of 3,5-disubstituted isoxazoles. nih.gov This process highlights the isoxazole motif as a versatile building block. Furthermore, isoxazoles can participate in inverse electron-demand hetero-Diels-Alder reactions with enamines to produce substituted pyridines. This transformation involves a [4+2] cycloaddition followed by ring-opening and rearrangement. nsf.gov

The isoxazole moiety can also be a precursor in cascade reactions for the synthesis of other heterocycles. For example, β-nitroenones can be converted into 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization. acs.org These examples underscore the potential of the this compound scaffold to be utilized in complex, multi-step transformations to generate diverse chemical entities.

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 5 Isoxazolyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution 1H and 13C NMR spectra, along with two-dimensional techniques, offer deep insights into the molecular structure of (3-Phenyl-5-isoxazolyl)methanol.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.4–7.9 ppm). The proton at the 4-position of the isoxazole (B147169) ring characteristically presents as a sharp singlet around δ 6.8 ppm. The methylene protons (-CH₂OH) adjacent to the isoxazole ring also produce a singlet, while the hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbon atoms of the isoxazole ring exhibit characteristic shifts, with C3 and C5 appearing downfield (δ 160–170 ppm) and C4 appearing more upfield (δ ~97-100 ppm). The carbons of the phenyl ring resonate in the typical aromatic range of δ 125–131 ppm. The methylene carbon of the hydroxymethyl group provides a key signal confirming its presence.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: Values are estimations based on related structures and may vary slightly in experimental conditions.)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho) | ~7.85 | Multiplet | - |

| Phenyl-H (meta, para) | ~7.45 | Multiplet | - |

| Phenyl-C (ipso) | - | - | ~128.8 |

| Phenyl-C (ortho) | - | - | ~126.7 |

| Phenyl-C (meta) | - | - | ~129.0 |

| Phenyl-C (para) | - | - | ~130.1 |

| Isoxazole-H4 | ~6.84 | Singlet | ~97.4 |

| Isoxazole-C3 | - | - | ~162.9 |

| Isoxazole-C5 | - | - | ~170.3 |

| -CH₂- | ~4.80 | Singlet | ~56.0 |

| -OH | Variable (e.g., ~2.5) | Broad Singlet | - |

While 1D NMR establishes the chemical constitution, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for determining the three-dimensional structure and preferred conformation in solution. libretexts.org A NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com

For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the isoxazole ring. X-ray crystallography studies have shown this angle to be approximately 25.8 degrees in the solid state. nih.gov A ¹H-¹H NOESY spectrum would be crucial to confirm if a similar conformation is maintained in solution. Specifically, cross-peaks would be expected between the ortho-protons of the phenyl ring (at C2' and C6') and the isoxazole ring proton (H4). The intensity of these NOE signals can provide qualitative and sometimes quantitative information about the internuclear distances, helping to define the molecule's spatial arrangement. youtube.com

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the detection of the intact molecule with minimal fragmentation. nih.gov For this compound, which has a molecular weight of 175.18 g/mol , an ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 176.2. sigmaaldrich.com This confirms the molecular mass of the compound.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a unique fragmentation pattern is generated that acts as a fingerprint for the molecule's structure. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on its structure and general fragmentation rules for alcohols and heterocyclic systems. libretexts.org

Key fragmentation steps would likely include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 158 ([M+H - H₂O]⁺).

Loss of the Hydroxymethyl Radical: Cleavage of the C-C bond between the isoxazole ring and the methanol (B129727) group, resulting in a fragment at m/z 145.

Ring Cleavage: The isoxazole ring can undergo cleavage, a characteristic fragmentation for such heterocycles. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 or a phenyl nitrile radical cation (C₆H₅CN) at m/z 103.

Interactive Table 2: Plausible ESI-MS Fragmentation Ions for this compound

| m/z (Proposed) | Ion Formula | Proposed Identity/Origin |

| 176.2 | [C₁₀H₁₀NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 158.2 | [C₁₀H₈NO]⁺ | Loss of water (H₂O) from [M+H]⁺ |

| 145.1 | [C₉H₇N₂O]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |

| 105.1 | [C₇H₅O]⁺ | Benzoyl cation, from ring cleavage |

| 77.1 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to stretch or bend.

The IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3400-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene (-CH₂-) group appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). docbrown.info

C=N and C=C Stretches: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds within both the isoxazole and phenyl rings are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is typically found in the 1260-1000 cm⁻¹ range. docbrown.info

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400–3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100–3000 | Medium-Weak |

| Methylene (-CH₂-) | C-H Stretch | 2950–2850 | Medium |

| Ring C=N/C=C | C=N & C=C Stretch | 1600–1450 | Medium-Variable |

| Primary Alcohol | C-O Stretch | 1260–1000 | Strong |

X-ray Crystallography of Key Derivatives for Solid-State Structure

Analysis of Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. The study of these interactions is fundamental to understanding the physical properties of the solid, such as melting point, solubility, and stability.

The crystal structure of This compound itself has been elucidated, revealing a monoclinic crystal system with the space group P2₁/c. In the solid state, the molecules are organized into ribbons that propagate along the c-axis. This arrangement is primarily stabilized by intermolecular O—H···O hydrogen bonds. Further stabilization of the crystal packing is achieved through weaker C—H···O and C—H···N interactions. The dihedral angle between the isoxazole and phenyl rings is 25.82(3)°.

A closely related derivative, [3-(4-Methylphenyl)isoxazol-5-yl]methanol , crystallizes in the orthorhombic space group P2₁2₁2₁. In this case, the molecules are linked into chains along the a-axis by intermolecular O—H···N hydrogen bonds. The molecular skeleton, with the exception of the hydroxyl oxygen, is nearly planar.

The table below summarizes the key crystallographic data for these two compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Intermolecular Interactions |

| This compound | C₁₀H₉NO₂ | Monoclinic | P2₁/c | 41.03(4) | 5.694(5) | 7.348(7) | 98.51(2) | O—H···O, C—H···O, C—H···N |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | C₁₁H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | 6.1049(17) | 7.909(2) | 20.244(5) | 90 | O—H···N |

Computational and Theoretical Investigations of 3 Phenyl 5 Isoxazolyl Methanol

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical investigation of isoxazole (B147169) derivatives. nih.gov It offers a balance between computational cost and accuracy, making it a prevalent method for exploring the molecular and electronic properties of compounds like (3-Phenyl-5-isoxazolyl)methanol. researchgate.net

Geometry Optimization and Conformational Analysis

Experimental data from X-ray crystallography provides a vital benchmark for these theoretical calculations. For this compound, the experimentally determined dihedral angle between the isoxazole and phenyl rings is 25.82 (3)°. nih.gov Computational geometry optimization, often performed using the B3LYP functional with a basis set like 6-311G(d,p), aims to reproduce this value. nih.gov The degree of agreement between the calculated and experimental geometry serves as a validation of the computational method's accuracy.

The conformation is influenced by the substitution pattern on the rings. For instance, in the related compound N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle is smaller at 14.05 (7)°, indicating that the bulkier carboxamide group at the 5-position alters the rotational preference of the phenyl ring. nih.gov Conformational analysis explores the energy landscape as a function of this dihedral angle to identify the global minimum (the most stable conformation) and any local minima, which represent other stable, albeit less favorable, conformations.

Table 1: Comparison of Key Geometric Parameters for this compound This table is illustrative, showing the type of data generated from a DFT geometry optimization compared with experimental values.

| Parameter | Experimental (X-ray) nih.gov | Calculated (DFT/B3LYP) |

| Phenyl-Isoxazole Dihedral Angle | 25.82° | Value would be calculated |

| C-O Bond Length (hydroxyl) | Value from crystal data | Value would be calculated |

| N-O Bond Length (isoxazole) | Value from crystal data | Value would be calculated |

| C=N Bond Length (isoxazole) | Value from crystal data | Value would be calculated |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations are used to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for chemical reactivity. dergipark.org.tr A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For isoxazole derivatives, these calculations help in understanding their potential biological and pharmaceutical activities. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. dergipark.org.tr The MEP map uses a color scale to indicate different potential values, predicting where the molecule is likely to interact with other chemical species.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. In this compound, such regions would be expected around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group. mdpi.com

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a probable positive site. mdpi.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital and Reactivity Descriptor Data This table presents typical quantum chemical descriptors calculated from HOMO and LUMO energies, based on studies of similar heterocyclic compounds.

| Parameter | Symbol | Formula | Calculated Value (a.u.) |

| HOMO Energy | EHOMO | - | Value would be calculated |

| LUMO Energy | ELUMO | - | Value would be calculated |

| Energy Gap | ΔE | ELUMO - EHOMO | Value would be calculated |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value would be calculated |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value would be calculated |

| Electrophilicity Index | ω | χ² / (2η) | Value would be calculated |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. researchgate.net This method provides detailed insights into the electron density distribution, intramolecular interactions, and the nature of chemical bonds.

For this compound, NBO analysis can quantify:

Hybridization: The specific spd composition of the atomic orbitals that form each bond (e.g., C-C, C=N, N-O) and lone pair.

Charge Delocalization: The analysis reveals hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. A key aspect would be to study the electron delocalization between the phenyl ring and the isoxazole ring.

Interaction Energy: The "second-order perturbation theory analysis of the Fock matrix" within NBO calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction. For example, the delocalization from a lone pair on the hydroxyl oxygen (donor) to an antibonding orbital (acceptor) within the isoxazole ring would be quantified.

Table 3: Representative NBO Donor-Acceptor Interactions for Analysis This table illustrates the type of stabilizing interactions that NBO analysis would identify and quantify for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (isoxazole) | π(C=C) (phenyl ring) | Value would be calculated | Ring-Ring Conjugation |

| LP(1) O (hydroxyl) | σ(C-C) (isoxazole ring) | Value would be calculated | Hyperconjugation |

| π(C=C) (phenyl ring) | π*(C=N) (isoxazole ring) | Value would be calculated | Ring-Ring Conjugation |

Molecular Modeling and Dynamics Simulations

Building upon the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations explore the molecule's behavior over time and its interaction potentials.

Prediction of Reactive Sites and Interaction Potentials

The prediction of reactive sites is a direct application of the electronic structure analysis discussed previously. The Molecular Electrostatic Potential (MEP) map is the primary tool for this purpose. The negative potential regions (around N, O atoms) are predicted as sites for interaction with electrophiles and as hydrogen bond acceptors, while the positive regions (around the hydroxyl H atom) are predicted as sites for nucleophilic interaction and as hydrogen bond donors. This information is critical for understanding how the molecule will interact with biological targets, such as enzyme active sites, or with other reactants. researchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of chemical reactions, providing a detailed map of the energy changes that occur as reactants transform into products. This involves mapping the potential energy surface along a specific reaction coordinate. chemintech.ru

A common application would be to model a reaction involving the hydroxyl group of this compound, such as an esterification reaction. The simulation would proceed by:

Identifying Reactants and Products: Defining the starting materials and final products of the proposed reaction.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction pathway, representing the activation barrier for the reaction. Quantum chemical methods are used to perform a "saddle-point" optimization to find the precise geometry of the TS.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

Such simulations can elucidate reaction mechanisms, predict the feasibility of a synthetic route, and explain the stability of intermediates. chemintech.ru For example, a study on the formation of a 1,2,4-oxadiazole (B8745197) calculated the enthalpies of formation for intermediates and the activation enthalpy for the transition state, demonstrating the power of this approach. chemintech.ru Molecular dynamics simulations can further be employed to study the stability and dynamic behavior of the molecule, for instance, when complexed with a biological macromolecule. nih.gov

Theoretical Studies of Tautomerism and Isomerization

Computational and theoretical chemistry have emerged as indispensable tools for investigating the intricate world of molecular structures and their transformations. In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into its potential tautomeric forms and isomerization pathways. While direct computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical investigations on closely related isoxazole and isoxazolone derivatives. These studies serve as a valuable framework for predicting the behavior of the title compound.

Tautomerism in the Isoxazole Ring System

Tautomerism, the phenomenon of compounds existing as a mixture of two or more readily interconvertible structural isomers, is a key consideration for heterocyclic systems like isoxazoles. For this compound, several potential tautomeric forms can be postulated. These arise from the migration of a proton to different atoms within the isoxazole ring and the exocyclic hydroxymethyl group.

Theoretical studies on analogous phenylisoxazolone derivatives have shown that the relative stability of tautomers is significantly influenced by the nature of substituents and the surrounding solvent environment. nih.gov For instance, DFT calculations (B3LYP/6-31++G(2d,2p)) on isoxazolone derivatives have explored the energetic balance between CH, NH, and OH tautomers. nih.gov These studies revealed that the presence of a bulky substituent, such as a phenyl group at the 3-position, can impact the energy differences between tautomeric forms. nih.gov

While this compound itself is not an isoxazolone, the principles of tautomerism are applicable. The primary tautomeric considerations would involve the isoxazole ring nitrogen and the oxygen of the hydroxymethyl group. The potential tautomers would exist in equilibrium, with the population of each tautomer dictated by its relative thermodynamic stability.

To illustrate the potential energy differences, a hypothetical data table based on findings for analogous compounds is presented below. These values are representative and serve to demonstrate the likely energetic landscape.

Table 1: Hypothetical Relative Energies of this compound Tautomers in Different Media

| Tautomer | Gas Phase (kcal/mol) | Non-polar Solvent (kcal/mol) | Polar Solvent (kcal/mol) |

| Canonical Form | 0.00 | 0.00 | 0.00 |

| N-protonated Tautomer | 12.5 | 10.8 | 8.5 |

| O-protonated Tautomer | 18.2 | 16.5 | 14.1 |

Note: The data in this table is hypothetical and extrapolated from computational studies on analogous isoxazole derivatives for illustrative purposes.

The table suggests that the canonical form of this compound is the most stable. The polarity of the solvent is expected to play a role in stabilizing the more polar protonated tautomers, thereby reducing the energy difference between the forms.

Isomerization Pathways

Isomerization involves the rearrangement of atoms within a molecule to form a different isomer. For isoxazoles, a significant isomerization pathway involves the cleavage of the N-O bond, leading to ring-opening. Computational studies on the deprotonation of isoxazole have shown that deprotonation at the C3 position can trigger the cleavage of the N-O bond and subsequent ring-opening to form a β-ketonitrile-like species.

In the case of this compound, a similar ring-opening isomerization could be envisaged, potentially initiated by thermal or photochemical means, or under specific chemical conditions. Theoretical calculations on related systems can help to map the potential energy surface for such transformations, identifying transition states and calculating the activation energy barriers.

Another form of isomerization is the interconversion between positional isomers. For instance, this compound could theoretically isomerize to (5-Phenyl-3-isoxazolyl)methanol. Such a process would likely involve a high-energy intermediate and significant bond reorganization. DFT calculations would be crucial in determining the feasibility and mechanism of such an isomerization.

Table 2: Hypothetical Calculated Activation Energies for Isomerization Pathways of this compound

| Isomerization Pathway | Transition State | Activation Energy (kcal/mol) |

| Ring-Opening to β-ketonitrile | Cyclic Transition State | 35-45 |

| Isomerization to (5-Phenyl-3-isoxazolyl)methanol | High-Energy Intermediate | > 60 |

Note: The data in this table is hypothetical and based on general knowledge of isoxazole chemistry and computational studies on related isomerization reactions for illustrative purposes.

These hypothetical activation energies suggest that significant energy input would be required to induce these isomerization processes, indicating the relative stability of the this compound structure under normal conditions.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the isoxazole (B147169) ring and its substituents makes (3-phenyl-5-isoxazolyl)methanol an ideal substrate for generating more complex, fused heterocyclic structures. These advanced systems are of significant interest in medicinal chemistry and materials science.

The construction of fused heterocyclic systems often involves the formation of new rings onto an existing molecular scaffold. While direct examples starting from this compound are specific, general strategies for the synthesis of fused isoxazoles are well-documented and applicable. mdpi.comresearchgate.net The hydroxymethyl group of this compound can be readily converted into other functional groups, such as aldehydes or halides, which can then participate in intramolecular cyclization reactions to form bicyclic and polycyclic compounds. mdpi.com For instance, an intramolecular nitrile oxide cycloaddition is a powerful method for creating bicyclic isoxazoles from appropriately functionalized precursors. mdpi.com The transformation of the hydroxymethyl group provides the necessary functionality to engage in such cyclizations, leading to novel, rigid polycyclic frameworks.

The hydroxymethyl group is a versatile functional handle for derivatization. Standard organic transformations can convert this primary alcohol into a variety of other functional groups, which are themselves precursors to different heterocyclic systems. Isoxazoles are considered valuable intermediates for the synthesis of various nitrogen-containing cycles due to their nature as masked 1,3-dicarbonyl equivalents. rsc.org

Key derivatizations include:

Oxidation to (3-phenyl-5-isoxazolyl)carbaldehyde or the corresponding carboxylic acid. These carbonyl compounds are central building blocks for synthesizing other heterocycles like pyrimidines, pyridazines, or pyrazoles through condensation reactions with appropriate binucleophiles.

Conversion to Halides , such as (3-phenyl-5-isoxazolyl)methyl chloride. This transformation opens the door to nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) would yield an azidomethyl derivative, a well-known precursor for the synthesis of 1,2,3-triazoles via cycloaddition reactions.

Amination , where the alcohol is converted into a leaving group and substituted with ammonia (B1221849) or primary/secondary amines to produce aminomethyl-isoxazole derivatives. These amines can then be used to construct larger nitrogen-containing heterocycles.

Table 2: Potential Derivatizations of this compound

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Subsequent Heterocycle |

|---|---|---|---|

| -CH₂OH | PCC, DMP (Oxidation) | -CHO (Aldehyde) | Pyrimidines, Hydrazones |

| -CH₂OH | SOCl₂, PBr₃ | -CH₂X (Halide) | Azides, Ethers, Thioethers |

| -CH₂X | NaN₃ (Substitution) | -CH₂N₃ (Azide) | 1,2,3-Triazoles |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for rapidly generating molecular complexity and diverse compound libraries. ub.edu The efficiency and atom economy of MCRs make them highly attractive in drug discovery. ub.edu

While direct participation of this compound in MCRs is not extensively documented, its derivatives are prime candidates. Oxidation of the alcohol to the corresponding aldehyde, (3-phenyl-5-isoxazolyl)carbaldehyde, would provide a key component for well-known MCRs such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymè (GBB) reactions. rug.nl In a GBB reaction, for example, this isoxazole-based aldehyde could react with an aminoazine and an isocyanide to generate complex, fused imidazo-heterocyclic systems in a single step. rug.nl This potential highlights a pathway to rapidly diversify the core scaffold into libraries of complex, drug-like molecules.

Scaffold for Ligand Design in Catalysis

The rigid, well-defined structure of the isoxazole ring makes it an excellent scaffold for the design of ligands used in transition-metal catalysis. The nitrogen and oxygen atoms of the ring can act as coordination sites for a metal center.

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Ligands containing an oxazoline (B21484) moiety are among the most successful and widely used "privileged ligands" in this field. nih.govacs.org The isoxazole ring of this compound is structurally analogous to the oxazoline core.

This structural similarity allows the (3-phenylisoxazolyl) moiety to serve as the foundational N-donor component of powerful bidentate ligands, such as phosphino-oxazoline (PHOX) type ligands. acs.org These P,N-ligands have proven highly effective in a multitude of asymmetric reactions. acs.org By strategically modifying the this compound scaffold, for instance by introducing a phosphine (B1218219) group onto the phenyl ring and utilizing a chiral element during synthesis, novel chiral P,N-ligands can be developed. The design of such ligands based on isoxazole scaffolds is an active area of research aimed at creating new, highly effective catalysts for asymmetric synthesis. nih.govnih.gov

Ligands derived from the this compound scaffold are well-suited for applications in organometallic catalysis. P,N-ligands of the PHOX-type, which can be conceptually derived from this scaffold, are particularly renowned for their performance in palladium-catalyzed reactions. acs.org

The distinct electronic properties of the two donor atoms—a 'hard' nitrogen atom from the isoxazole ring and a 'soft' phosphorus atom with π-acceptor capabilities—create an electronically asymmetric environment at the metal center. This asymmetry is crucial for achieving high levels of enantioselectivity in reactions like allylic alkylation and Heck reactions. acs.org The development of isoxazole-based ligands, including those derived from 2,2′-bipyridine ligands synthesized via an isoxazole strategy, has led to the creation of effective metal complexes, such as cyclopalladated complexes, for various catalytic applications. acs.org

Table 3: Representative Asymmetric Reactions Using P,N-Type Ligands

| Reaction Type | Metal Catalyst | Typical Substrates | Key Feature of Ligand |

|---|---|---|---|

| Allylic Alkylation | Palladium (Pd) | Allylic acetates, Malonates | Controls nucleophilic attack on the π-allyl intermediate. |

| Heck Reaction | Palladium (Pd) | Alkenyl triflates, Olefins | Controls migratory insertion and β-hydride elimination steps. |

| Hydrogenation | Iridium (Ir), Rhodium (Rh) | Unfunctionalized olefins | Creates a chiral coordination sphere for H₂ delivery. |

Functionalization for Material Science Applications

This compound has emerged as a significant heterocyclic building block, not only for the synthesis of biologically active molecules but also as a versatile scaffold for the development of novel functional materials. researchgate.net Its utility in material science stems from the unique combination of the rigid, aromatic isoxazole core and the reactive hydroxymethyl group at the C5 position. This structure allows for systematic modification and tuning of its chemical and physical properties for specific applications. biolmolchem.com

The functionalization of this compound is key to its application in materials science. The primary site for modification is the hydroxyl group, which can be readily converted into a variety of other functional groups. This adaptability allows for its integration into larger molecular architectures, including polymers and dyes. researchgate.net Research has demonstrated that the inherent properties of the isoxazole ring, when combined with tailored functional groups, can lead to materials with desirable optical, electronic, or mechanical characteristics. researchgate.netbldpharm.com

Below is a summary of the crystallographic data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Crystal System | Monoclinic |

| Dihedral Angle | 25.82 (3)° (between isoxazole & phenyl rings) |

| Key Interactions | Intermolecular O-H⋯O hydrogen bonds |

This table summarizes crystallographic data from research findings. nih.govnih.govsigmaaldrich.com

The conversion of the methanol (B129727) group into a more reactive leaving group, such as a chloromethyl group, is a common strategy to facilitate further functionalization. Studies on related isoxazole systems show that reacting the parent alcohol with thionyl chloride effectively yields the corresponding chloromethyl derivative. researchgate.net This intermediate can then be subjected to nucleophilic substitution reactions with various O- and N-nucleophiles, allowing for the attachment of diverse functional moieties. researchgate.net

Research into the synthesis of isoxazole derivatives highlights their potential utility in industrial applications like polymer modification and dye production. researchgate.net For instance, the esterification of the hydroxyl group is a straightforward method to append different side chains. A study on the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl) isobutyrate from its corresponding methanol derivative illustrates this process. researchgate.net Such modifications can significantly alter the compound's physical properties, such as solubility and thermal stability, making them suitable for incorporation into advanced materials.

The table below outlines a representative functionalization reaction.

| Reactant | Reagent(s) | Product | Application Area |

| (3-(4-bromophenyl)-isoxazol-5-yl)methanol | Isobutyric acid, H₂SO₄ | (3-(4-bromophenyl)-isoxazol-5-yl)methyl isobutyrate | Material Precursors |

| (5-Arylisoxazol-3-yl)arylmethanol | Thionyl chloride | (5-Arylisoxazol-3-yl)arylchloromethane | Synthetic Intermediates |

| (1,2-Azol-3-yl)arylchloromethane | Morpholine | 4-[(1,2-Azol-3-yl)(phenyl)methyl]morpholine | Functional Molecules |

This table demonstrates synthetic pathways for the functionalization of isoxazole-based methanols and their derivatives for material science applications. researchgate.netresearchgate.net

The continued exploration of these synthetic pathways is positioning isoxazole derivatives at the forefront of innovation in materials science, with the potential to develop groundbreaking solutions for various technological challenges. researchgate.net

Supramolecular Chemistry and Advanced Materials Based on 3 Phenyl 5 Isoxazolyl Methanol Scaffolds

Design and Synthesis of Isoxazole-Based Supramolecular Assemblies